1-Benzyl-4-(phenethylamino)piperidine-4-carbonitrile
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Overview
Description
1-Benzyl-4-(phenethylamino)piperidine-4-carbonitrile is an organic compound with the molecular formula C21H25N3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(phenethylamino)piperidine-4-carbonitrile typically involves the reaction of benzyl chloride with 4-(phenethylamino)piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-(phenethylamino)piperidine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(phenethylamino)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile: Similar structure but with a phenyl group instead of a phenethyl group.
1-Benzyl-4-(methylamino)piperidine-4-carbonitrile: Contains a methyl group instead of a phenethyl group.
1-Benzyl-4-(phenylimino)piperidine: Contains an imino group instead of an amino group.
Uniqueness
1-Benzyl-4-(phenethylamino)piperidine-4-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenethyl group can influence its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H25N3 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-benzyl-4-(2-phenylethylamino)piperidine-4-carbonitrile |
InChI |
InChI=1S/C21H25N3/c22-18-21(23-14-11-19-7-3-1-4-8-19)12-15-24(16-13-21)17-20-9-5-2-6-10-20/h1-10,23H,11-17H2 |
InChI Key |
MQUFFRANJBKKLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C#N)NCCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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